molecular formula C20H20N2O2S B2440090 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide CAS No. 681236-36-2

4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide

Cat. No.: B2440090
CAS No.: 681236-36-2
M. Wt: 352.45
InChI Key: WGEQJNGNGFGUTC-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide are not fully understood yet. It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves the transfer of electrons.

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have anticancer activity, as it has been tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound can undergo free radical reactions , suggesting that it may exert its effects at the molecular level through the generation of free radicals.

Preparation Methods

The synthesis of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound has shown promise in studies related to cell signaling and enzyme inhibition.

    Medicine: Research indicates potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13(2)24-17-11-9-16(10-12-17)19(23)22-20-21-18(14(3)25-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQJNGNGFGUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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